molecular formula C21H15N3O2 B3028902 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol CAS No. 38369-95-8

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

Cat. No. B3028902
CAS RN: 38369-95-8
M. Wt: 341.4 g/mol
InChI Key: YCNFNXPUWNPXMG-UHFFFAOYSA-N
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Description

This compound is a type of spiro host material used in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . It is designed and synthesized for use in RGB phosphorescent OLEDs . It is also used as a model emitter in the synthesis of organic blue light emitters .


Synthesis Analysis

The compound is synthesized by introducing two triphenylamine or 4,4′-di (tert-butyl)triphenylamine groups at the 1,8-positions of 3,6-di (tert-butyl)-9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole . This yields two emitters containing a cofacial donor–acceptor–donor chromophore .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a cofacial donor–acceptor–donor chromophore, which exhibits strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of two triphenylamine or 4,4′-di (tert-butyl)triphenylamine groups at the 1,8-positions of 3,6-di (tert-butyl)-9- (4- (4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.52 . It is soluble in various solvents including methyl methacrylate, methylene chloride, chloroform, and toluene . The melting point is between 147-151°C .

Mechanism of Action

Target of Action

The primary target of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, also known as 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine, is to act as a UV light absorber and stabilizer . It is used in polymer formulations, particularly in polycarbonates and polyesters, to enhance their resistance to weathering .

Mode of Action

This compound exhibits its UV-absorbing and stabilizing properties through its unique molecular structure. It has a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues . The compound’s mode of action is characterized by strong thermally activated delayed fluorescence (TADF) characteristics dominated by through-space charge-transfer .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the absorption and stabilization of UV light. The compound’s structure allows it to absorb UV light and prevent it from damaging the polymer material . .

Pharmacokinetics

It’s worth noting that the compound has a high solubility in various solvents such as methyl methacrylate, methylene chloride, chloroform, and toluene , which could influence its distribution and interaction within the polymer matrix.

Result of Action

The primary result of the action of this compound is the enhanced resistance of polycarbonates and polyesters to weathering . By absorbing and stabilizing UV light, the compound prevents the UV light from causing damage to the polymer material, thereby extending the material’s lifespan and maintaining its quality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of catalyst residues in the polymer formulation can affect the compound’s ability to chelate . Additionally, the compound’s UV-absorbing and stabilizing properties may be affected by the intensity and duration of UV light exposure.

Safety and Hazards

The compound should be handled with care to avoid direct inhalation of dust or contact with skin and eyes . Protective measures such as wearing protective eyewear and gloves are recommended . In case of accidental exposure or ingestion, immediate medical assistance should be sought .

Future Directions

The compound shows promise in the field of OLEDs, particularly in the fabrication of efficient PHOLEDs . Its high performance in RGB-based PHOLEDs suggests that it could play a significant role in the future development of this technology .

properties

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNFNXPUWNPXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578321
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

CAS RN

38369-95-8
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with 60 g of xylene and 55.5 g (0.207) of 4,6-diphenyl-2-chloro-s-triazine. The mixture is warmed to 118° C. and the pressure is reduced to 300 mbar and 2.8 g of hydrogen chloride gas is charged to the system. The mixture is cooled to 80° C. and a solution of resorcinol (88.2 g, 0.802 mol) in 60 g of tetramethylene sulfone is added dropwise over a 7-minute period. The mixture is stirred at 80° C. for six hours and then for one hour at 100° C. The temperature is reduced to 60° C. and a 300 mL portion of methanol is added. The mixture is allowed to cool to room temperature and is stirred overnight. Sodium methoxide (41.3 g) is added portionwise to adjust the pH to 5.0-5.5. The solids are collected by vacuum filtration and are washed with methanol and water. After drying, the title compound is obtained in a yield of 59.2 g as a pale yellow solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
solvent
Reaction Step Two
Quantity
41.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
55.5 g
Type
reactant
Reaction Step Five
Quantity
60 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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